Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Overview
Description
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H17NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxyphenyl group attached to the pyrrolidine ring.
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Result of Action
Related compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It’s known that the stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and different stereoisomers can lead to a different biological profile of drug candidates .
Biochemical Analysis
Biochemical Properties
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and affecting its catalytic activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation, differentiation, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . The compound may also affect the synthesis and degradation of important biomolecules, such as nucleotides, amino acids, and lipids, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . This distribution pattern can affect the compound’s efficacy and toxicity, as well as its interactions with target biomolecules.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules, as well as its overall impact on cellular function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine and subsequent esterification. One common method includes the following steps:
Condensation Reaction: 4-methoxybenzaldehyde reacts with pyrrolidine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The amine is then esterified with methyl chloroformate under basic conditions to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with different substituents on the methoxyphenyl group.
Scientific Research Applications
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R,4S)-4-(4-methoxyphenyl)-2-oxo-pyrrolidine-3-carboxylate: A similar compound with an oxo group instead of the ester group.
Pyrrolidine-2,5-diones: Compounds with similar pyrrolidine rings but different functional groups.
Uniqueness
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and ester functionality make it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBHPTZUARKXKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391250 | |
Record name | Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939758-17-5 | |
Record name | Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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